molecular formula C14H18N6OS B2474930 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea CAS No. 900009-10-1

1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea

Cat. No.: B2474930
CAS No.: 900009-10-1
M. Wt: 318.4
InChI Key: LJEAOJVAGBHJKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea is a useful research compound. Its molecular formula is C14H18N6OS and its molecular weight is 318.4. The purity is usually 95%.
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Scientific Research Applications

Molecular Dimerization and Supramolecular Chemistry

Research on ureidopyrimidinones, closely related to 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(pyrimidin-2-yl)urea, has demonstrated their ability to dimerize via quadruple hydrogen bonding. This dimerization is significant in the solid state and in solution, characterized by a high dimerization constant, indicating strong interaction between molecules. Such characteristics make these compounds valuable for supramolecular chemistry, where they serve as building blocks for creating complex structures through non-covalent interactions (Beijer et al., 1998).

Synthesis and Reactions

The synthesis of N-arylsulfonyl-N′-(pyrimidin-4-yl)ureas and their reactions with dimethyl sulfoxide to produce N,N′-bis(2,6-dimethylpyrimidin-4-yl)ureas highlight the versatility of pyrimidine derivatives in organic synthesis. These reactions, involving a four-centre mechanism, underscore the compound's potential for generating structurally diverse molecules, which could have implications in developing new chemical entities for various applications (Zeuner & Niclas, 1989).

Biological Activity

The study on the synthesis and screening of novel pyrimidine derivatives, which share a structural motif with this compound, revealed significant biological activities. These compounds exhibited promising anti-inflammatory, analgesic, cytotoxic, and antitubercular properties. This suggests that derivatives of this compound could be explored for potential therapeutic applications, further emphasizing the importance of this chemical scaffold in medicinal chemistry (Bhat et al., 2014).

Antiproliferative Effects

Research into the antiproliferative effects of 6-unsubstituted 2-oxo, 2-thioxo, and 2-amino-3,4-dihydropyrimidines on HL-60 cells indicates the potential of pyrimidine-based compounds in cancer treatment. Given the structural similarity, derivatives of this compound could be investigated for their antiproliferative properties, potentially contributing to the development of new anticancer drugs (Nishimura et al., 2020).

Properties

IUPAC Name

1-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-3-pyrimidin-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6OS/c1-10-9-11(2)19-14(18-10)22-8-4-7-17-13(21)20-12-15-5-3-6-16-12/h3,5-6,9H,4,7-8H2,1-2H3,(H2,15,16,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEAOJVAGBHJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCCCNC(=O)NC2=NC=CC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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